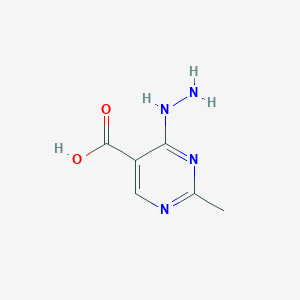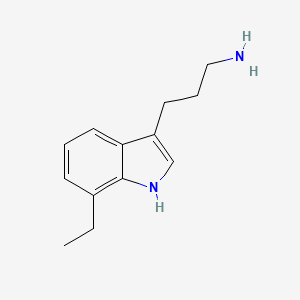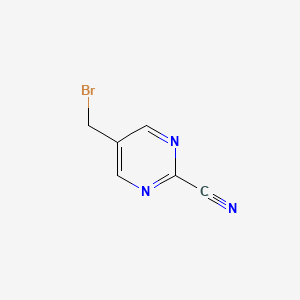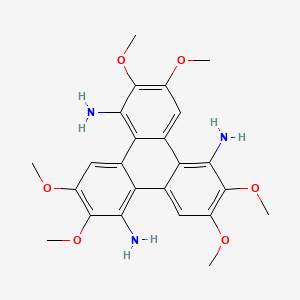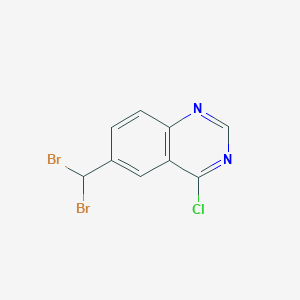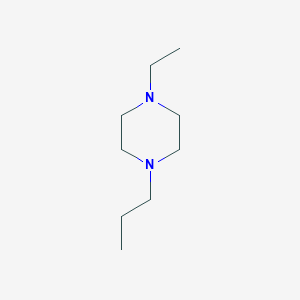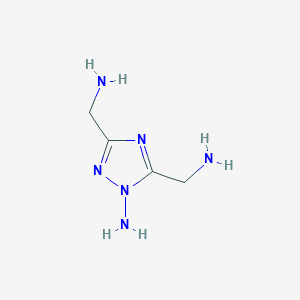
(1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of amino groups attached to the triazole ring, which can impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with formamide or its equivalents, followed by functionalization to introduce the amino groups.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-triazoles, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine involves its interaction with specific molecular targets. The amino groups may facilitate binding to enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: The parent compound, lacking the amino groups.
Amino-1,2,4-Triazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness: (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine is unique due to the presence of two amino groups, which can significantly alter its chemical reactivity and biological activity compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C4H10N6 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
3,5-bis(aminomethyl)-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C4H10N6/c5-1-3-8-4(2-6)10(7)9-3/h1-2,5-7H2 |
InChI-Schlüssel |
AZVMVJJHJYFMHT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NN(C(=N1)CN)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


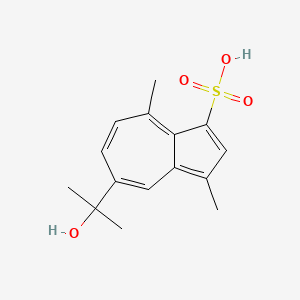

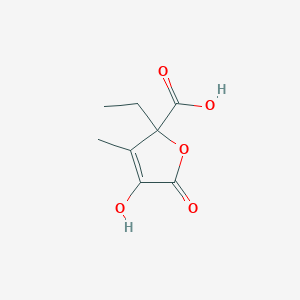
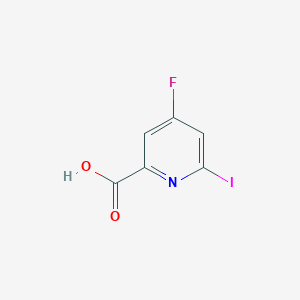
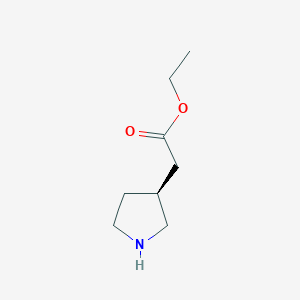
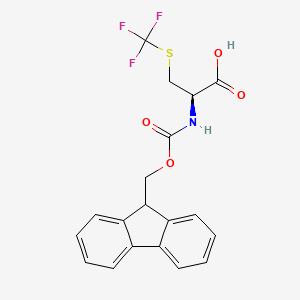
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
